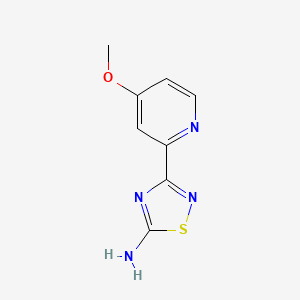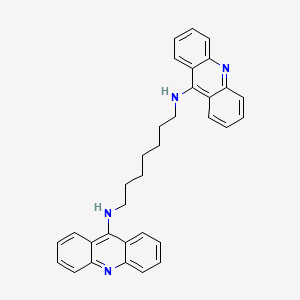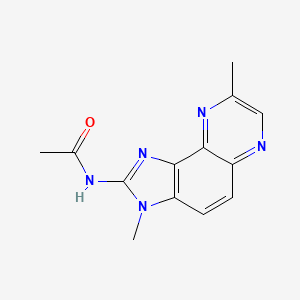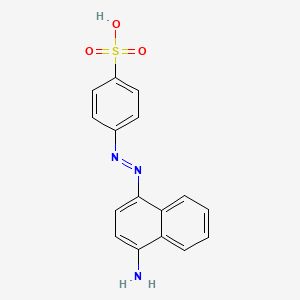
2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate is a synthetic organic compound that belongs to the class of furan derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the piperidinomethyl group and the p-methylphenoxy group. Common reagents used in these reactions include furan, piperidine, and p-methylphenol. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Piperidinomethyl)-4-(p-methoxyphenoxy)furan
- 2-(1-Piperidinomethyl)-4-(p-ethylphenoxy)furan
- 2-(1-Piperidinomethyl)-4-(p-chlorophenoxy)furan
Uniqueness
Compared to similar compounds, 2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate may exhibit unique properties due to the presence of the p-methylphenoxy group
Propiedades
Número CAS |
101833-20-9 |
|---|---|
Fórmula molecular |
C21H27NO8 |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-[[4-(4-methylphenoxy)furan-2-yl]methyl]piperidine |
InChI |
InChI=1S/C17H21NO2.C4H6O6/c1-14-5-7-15(8-6-14)20-17-11-16(19-13-17)12-18-9-3-2-4-10-18;5-1(3(7)8)2(6)4(9)10/h5-8,11,13H,2-4,9-10,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clave InChI |
FVNUIRPBIMUPHX-LREBCSMRSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)OC2=COC(=C2)CN3CCCCC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC1=CC=C(C=C1)OC2=COC(=C2)CN3CCCCC3.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)
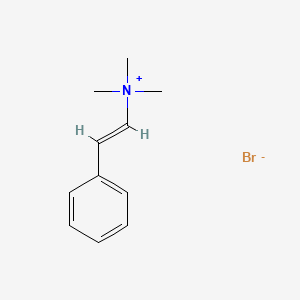
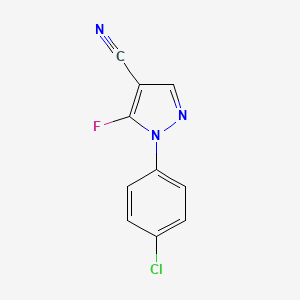
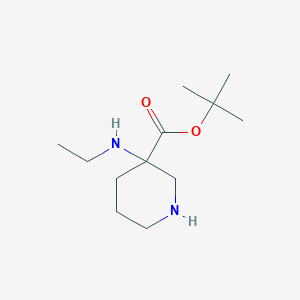
![5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide](/img/structure/B13750196.png)

